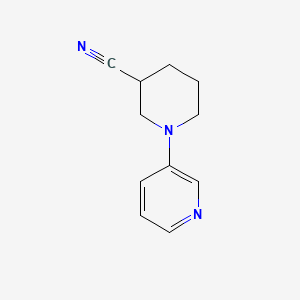

1-(Pyridin-3-yl)piperidine-3-carbonitrile

Description

Significance of Pyridine- and Piperidine-Containing Heterocycles in Drug Discovery and Development

Heterocyclic compounds are foundational to medicinal chemistry, with pyridine (B92270) and piperidine (B6355638) rings being among the most prevalent scaffolds in approved pharmaceuticals. researchgate.net Their widespread use stems from their ability to impart favorable physicochemical properties, engage in specific binding interactions with biological targets, and serve as versatile templates for chemical modification.

The pyridine ring is an aromatic six-membered heterocycle that is isoelectronic with benzene (B151609). Its nitrogen atom can act as a hydrogen bond acceptor and a base, which allows for critical interactions with biological macromolecules and influences the pharmacokinetic properties of a drug molecule. The pyridine scaffold is a key component in a wide array of therapeutic agents targeting diverse diseases.

The piperidine ring is a saturated six-membered nitrogen-containing heterocycle and is one of the most common building blocks in drug synthesis. researchgate.netnih.gov Its conformational flexibility, typically adopting a stable chair conformation, allows its substituents to be precisely oriented in three-dimensional space to optimize interactions with a target protein. wikipedia.org The basic nitrogen atom of the piperidine ring is often protonated at physiological pH, which can enhance water solubility and facilitate the formation of salt forms for improved drug formulation. The versatility of the piperidine nucleus is demonstrated by its presence in numerous classes of pharmaceuticals, including antipsychotics, analgesics, and antihistamines. acs.orgclinmedkaz.org

The combination of these two rings into a single pyridyl-piperidine structure creates a scaffold with broad therapeutic potential, found in drugs targeting the central nervous system, infectious diseases, and more. nih.govijnrd.org

| Drug Name | Core Heterocycle(s) | Therapeutic Application |

| Minoxidil | Piperidine, Pyrimidine (B1678525) | Antihypertensive, Hair loss treatment wikipedia.org |

| Methylphenidate | Piperidine | CNS stimulant (ADHD treatment) wikipedia.org |

| Haloperidol | Piperidine | Antipsychotic clinmedkaz.org |

| Risperidone | Piperidine, Pyrimidine | Antipsychotic clinmedkaz.org |

| Donepezil | Piperidine, Indanone | Alzheimer's disease treatment nih.gov |

| Fentanyl | Piperidine | Opioid analgesic clinmedkaz.org |

Overview of the Carbonitrile Moiety's Relevance in Bioactive Molecules

The carbonitrile, or nitrile, group (-C≡N) has emerged as a crucial functional group in modern drug design. nih.gov Once viewed primarily as a synthetic intermediate, its unique electronic and steric properties are now intentionally incorporated into lead compounds to enhance their pharmacological profiles. nih.govresearchgate.net More than 30 nitrile-containing pharmaceuticals have been approved by the FDA, with at least one new approval each year since 2010. nih.gov

The relevance of the carbonitrile moiety can be attributed to several key factors:

Modulation of Physicochemical Properties : The nitrile group is highly polar and electron-withdrawing, which can influence a molecule's solubility, lipophilicity, and metabolic stability. researchgate.net

Target Binding Interactions : The linear geometry of the nitrile group and its ability to act as a potent hydrogen bond acceptor allow it to form specific, favorable interactions with protein targets. nih.gov It can also participate in other non-covalent interactions, such as dipole-dipole and CH/π interactions. nih.gov

Bioisosterism : The nitrile group is often used as a bioisostere for other functional groups, such as a carbonyl group, a hydroxyl group, or a halogen atom. nih.govresearchgate.net This substitution can maintain or improve biological activity while altering other properties like metabolic stability or toxicity.

Metabolic Blocker : Introducing a nitrile group can block metabolically labile sites on a molecule, preventing enzymatic degradation and thereby increasing the drug's half-life and bioavailability. researchgate.net

The strategic inclusion of a nitrile group has been instrumental in the development of drugs for a wide range of conditions, including cancer, hypertension, and fungal infections. nih.gov

| Drug Name | Therapeutic Application | Role of Carbonitrile Moiety |

| Alectinib | Non-small cell lung cancer | Involved in CH/π interaction with ALK protein, overcoming resistance. nih.gov |

| Lorlatinib | Non-small cell lung cancer | Contributes to broader therapeutic activity against ALK mutations. nih.gov |

| Anastrozole | Breast cancer | Key interaction with the target enzyme. researchgate.net |

| Cromakalim | Antihypertensive | Functions as a hydrogen bond acceptor and modifies electronic density. nih.gov |

| Rilpivirine | HIV treatment | Part of the diarylpyrimidine structure contributing to anti-HIV activity. nih.gov |

Research Rationale and Scope for 1-(Pyridin-3-yl)piperidine-3-carbonitrile Derivatives

The rationale for investigating derivatives of this compound is built upon the synergistic potential of its three core components. The pyridyl-piperidine framework provides a proven scaffold for achieving high-affinity binding to a wide range of biological targets, while the carbonitrile moiety offers a powerful tool for fine-tuning the molecule's potency, selectivity, and pharmacokinetic properties.

The combination of a pyridine ring, a piperidine ring, and a nitrile group creates a molecule with a rich chemical space to explore for therapeutic applications. Research into structurally related compounds has revealed a broad scope of potential biological activities. For instance, novel piperidine-linked pyridine analogues have been designed as highly potent non-nucleoside HIV-1 reverse transcriptase inhibitors. nih.gov Other studies have focused on pyridine derivatives containing a cyclic amine (like piperidine) and a nitrile-derived group, which have shown significant tuberculostatic activity, with some compounds being highly effective against M. tuberculosis strains. nih.gov

The scope of research for derivatives of this compound is therefore extensive, with potential applications in various therapeutic areas.

| Compound Class | Biological Activity Investigated | Key Findings |

| Piperidine-linked Pyridine Analogues | Anti-HIV | Potent activity against wild-type and resistant HIV-1 strains. nih.gov |

| Piperidinothiosemicarbazones of Pyridinecarbonitriles | Tuberculostatic | Strong inhibitory effect on M. tuberculosis growth, with selectivity. nih.gov |

| Pyridopyridazine derivatives with Piperidine | Antimycobacterial | High antimycobacterial activity. researchgate.net |

| Pyridine-connected Piperidine derivatives | Antimicrobial, Larvicidal, Nematicidal | High antibacterial and antifungal activity against various pathogens. scielo.org.mxresearchgate.net |

Historical Context and Evolution of Research on Related Pyridyl-Piperidine Structures

The history of pyridyl-piperidine structures in medicinal chemistry begins with nature. The structural motif is present in numerous natural alkaloids, some of which have been used for centuries. wikipedia.org An early and prominent example is Anabasine , an alkaloid found in Tree Tobacco (Nicotiana glauca) that is structurally related to nicotine and features a pyridine ring linked to a piperidine ring. Another is Piperine , the alkaloid responsible for the pungency of black pepper, which contains a piperidine moiety. wikipedia.org

The therapeutic potential of these natural products spurred synthetic efforts to create novel derivatives with improved properties. The evolution of research can be traced through several key developments:

Early Synthetic Efforts : The initial focus was on the synthesis and modification of natural alkaloids. The development of synthetic methodologies, particularly the hydrogenation of pyridines to form piperidines, was a critical step that allowed for the systematic exploration of this chemical space. nih.gov

Expansion of Therapeutic Targets : While early research was often linked to the known activities of natural products (e.g., CNS effects), chemists began to apply the pyridyl-piperidine scaffold to a much broader range of biological targets. The discovery of the analgesic properties of Fentanyl and the antipsychotic effects of Haloperidol in the mid-20th century demonstrated the scaffold's versatility. clinmedkaz.org

Structure-Activity Relationship (SAR) Studies : Advances in analytical and computational techniques enabled detailed SAR studies. Researchers systematically modified the substitution patterns on both the pyridine and piperidine rings to optimize potency, selectivity, and safety profiles. This led to the discovery of second-generation drugs like Risperidone . clinmedkaz.org

Modern Drug Discovery : In recent decades, the pyridyl-piperidine scaffold has been utilized in the context of modern drug discovery paradigms, including fragment-based design and high-throughput screening. Research continues to uncover novel activities, such as the anti-HIV potential of piperidine-linked pyridine analogues and their use as TRPV1 antagonists for pain relief. nih.govwikipedia.org

This historical progression from natural product chemistry to sophisticated, target-oriented drug design underscores the enduring importance of the pyridyl-piperidine structure in the development of new medicines.

Structure

3D Structure

Properties

Molecular Formula |

C11H13N3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

1-pyridin-3-ylpiperidine-3-carbonitrile |

InChI |

InChI=1S/C11H13N3/c12-7-10-3-2-6-14(9-10)11-4-1-5-13-8-11/h1,4-5,8,10H,2-3,6,9H2 |

InChI Key |

GCQYMLRBUQHIQF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C2=CN=CC=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Pyridin 3 Yl Piperidine 3 Carbonitrile and Analogues

Direct Synthetic Strategies for the Core Skeleton

The formation of the fundamental 1-(pyridin-3-yl)piperidine-3-carbonitrile structure can be achieved through several direct synthetic methodologies, including nucleophilic substitution, cyclization reactions, and multicomponent reactions.

Nucleophilic Substitution Approaches to Piperidine (B6355638) Ring Formation

One of the most common strategies for the synthesis of N-aryl piperidines involves the nucleophilic substitution reaction between a piperidine derivative and an activated pyridine (B92270) ring. In the context of this compound, this would typically involve the reaction of piperidine-3-carbonitrile with a 3-halopyridine.

Transition metal-catalyzed cross-coupling reactions are particularly effective for this transformation. The Buchwald-Hartwig amination, which utilizes a palladium catalyst, is a powerful tool for the formation of C-N bonds. For instance, the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand can afford the desired N-aryl product in high yields. Similarly, the Ullmann condensation, a copper-catalyzed reaction, provides an alternative route for N-arylation. These reactions typically require a copper catalyst, often in the form of copper salts or copper metal, and are carried out at elevated temperatures in polar aprotic solvents.

A general representation of the nucleophilic substitution approach is depicted below:

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| Piperidine-3-carbonitrile | 3-Halopyridine (X = Br, Cl) | Palladium catalyst (e.g., Pd2(dba)3) with a phosphine ligand | This compound |

| Piperidine-3-carbonitrile | 3-Halopyridine (X = I, Br) | Copper catalyst (e.g., CuI) with a ligand | This compound |

Cyclization Reactions for Piperidine Ring Construction

The construction of the piperidine ring itself can be achieved through various cyclization strategies. These methods often involve the formation of the six-membered ring from an acyclic precursor. While not always leading directly to the final N-arylated product, these cyclization reactions provide access to the core piperidine-3-carbonitrile scaffold, which can then be further functionalized.

Examples of such cyclization reactions include:

Reductive Amination: Intramolecular reductive amination of a δ-amino ketone or aldehyde can lead to the formation of a piperidine ring.

Radical Cyclization: Radical-mediated cyclization of unsaturated precursors, such as N-alkenylamines, can be initiated by radical initiators to form the piperidine ring.

Electroreductive Cyclization: This method utilizes an electrochemical approach to induce the cyclization of imines with dihaloalkanes, offering a greener alternative to traditional methods. mdpi.com

One-Pot Multicomponent Reactions (MCRs) for Heterocycle Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. nih.govnih.gov Several MCRs have been developed for the synthesis of highly substituted piperidine and pyridine derivatives. evitachem.comorganic-chemistry.org

For instance, a one-pot reaction involving an aldehyde, an amine, and a Michael acceptor can be employed to construct the piperidine skeleton. In the context of this compound, a potential MCR could involve 3-aminopyridine, an appropriate aldehyde, and a Michael acceptor bearing a nitrile group. The versatility of MCRs allows for the rapid generation of a library of analogues by varying the starting components.

Functionalization and Derivatization Approaches

An alternative strategy to the direct synthesis of the core skeleton is the functionalization or derivatization of a pre-existing piperidine or pyridine scaffold.

Modifications and Substitutions on the Piperidine Ring System

Once the 1-(pyridin-3-yl)piperidine core is assembled, further modifications can be made to the piperidine ring. This can involve the introduction of additional substituents or the transformation of existing functional groups.

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules. ekb.egsci-hub.se This approach allows for the direct conversion of a C-H bond into a C-C or C-heteroatom bond, bypassing the need for pre-functionalized substrates. For N-aryl piperidines, C-H arylation can be directed to specific positions on the piperidine ring through the use of appropriate directing groups and catalysts.

Substitutions and Transformations on the Pyridine Moiety

The pyridine ring of this compound is also amenable to further functionalization. The electronic nature of the pyridine ring, being electron-deficient, influences its reactivity towards different reagents.

Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the nitrogen atom, electrophilic aromatic substitution on the pyridine ring is generally more challenging than on benzene (B151609) and typically occurs at the 3- and 5-positions. However, by converting the pyridine to its N-oxide, the ring becomes more activated towards electrophilic attack, and substitution is directed to the 2- and 4-positions. Subsequent deoxygenation of the N-oxide restores the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group (such as a halide) is present at the 2-, 4-, or 6-positions. This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, onto the pyridine ring. For this compound, if a leaving group is present on the pyridine moiety, it can be displaced by a suitable nucleophile to introduce further diversity.

| Reaction Type | Position of Substitution | Reagents |

| Electrophilic Aromatic Substitution | 3- and 5-positions | Electrophile (e.g., nitrating or halogenating agent) |

| Nucleophilic Aromatic Substitution | 2-, 4-, and 6-positions | Nucleophile (e.g., amine, alkoxide) |

Chemical Transformations of the Carbonitrile Group

The carbonitrile (nitrile) group in this compound is a versatile functional group that can be converted into a variety of other functionalities, significantly increasing the molecular diversity accessible from this scaffold. The primary transformations involve reduction to a primary amine and hydrolysis to a carboxylic acid or an amide.

Reduction to Primary Amines: The reduction of the nitrile group to a primary aminomethyl group is a fundamental transformation. This reaction is typically achieved using powerful reducing agents. Lithium aluminum hydride (LAH) is a common reagent for this conversion. Alternatively, catalytic hydrogenation using transition metals like nickel or palladium, often under pressure, can be employed. Milder, more selective reagents have also been developed. For instance, diisopropylaminoborane in the presence of catalytic lithium borohydride can reduce various nitriles to primary amines organic-chemistry.org. Another approach involves the use of ammonia borane under thermal conditions, which proceeds without a catalyst and is tolerant of many functional groups organic-chemistry.org. These methods would convert this compound into 1-(pyridin-3-yl)piperidin-3-yl)methanamine, a valuable building block for further derivatization.

Hydrolysis to Carboxylic Acids and Amides: The carbonitrile group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or an amide. The reaction conditions determine the final product. For example, treatment with a strong acid like sulfuric acid in the presence of water typically leads to the formation of the corresponding carboxylic acid, 1-(pyridin-3-yl)piperidine-3-carboxylic acid. Milder conditions or controlled reaction times can sometimes isolate the intermediate amide, 1-(pyridin-3-yl)piperidine-3-carboxamide.

The following table summarizes these key transformations.

| Transformation | Reagent/Conditions | Product |

| Reduction | 1. LiAlH4, THF2. H2O | (1-(Pyridin-3-yl)piperidin-3-yl)methanamine |

| H2, Raney Nickel, NH3/EtOH | (1-(Pyridin-3-yl)piperidin-3-yl)methanamine | |

| BH3·THF | (1-(Pyridin-3-yl)piperidin-3-yl)methanamine | |

| Hydrolysis | H2SO4, H2O, Heat | 1-(Pyridin-3-yl)piperidine-3-carboxylic acid |

| H2O2, NaOH, EtOH | 1-(Pyridin-3-yl)piperidine-3-carboxamide |

Catalytic Systems in Synthesis

The formation of the substituted piperidine ring is a critical step in the synthesis of this compound. Various catalytic systems have been developed for the synthesis of piperidine derivatives, which can be broadly categorized into amine-catalyzed reactions and other catalytic approaches, primarily involving transition metals.

Amine-Catalyzed Reactions (e.g., Piperidine, Triethylamine)

Amine catalysts, such as piperidine and triethylamine, are frequently employed in organic synthesis to facilitate ring-forming reactions through various mechanisms. In the context of piperidine synthesis, these catalysts can promote multicomponent reactions that assemble the heterocyclic core. For example, five-component syntheses of highly substituted piperidines can be catalyzed by lactic acid, showcasing an organocatalytic approach mdpi.com.

While specific literature detailing the direct amine-catalyzed synthesis of this compound is not prevalent, the principles of amine catalysis are applicable. Amines can act as nucleophilic catalysts to activate substrates or as basic catalysts to deprotonate reactants, initiating cyclization cascades. For instance, triethylamine has been used as an additive in the hydrogenation of pyridine derivatives to prevent the loss of hydroxyl groups, demonstrating its role in controlling reaction pathways nih.gov. The combination of photoredox, cobaloxime, and amine catalysis has been shown to mediate radical cyclization of aldehydes with pendant alkenes to yield various ring products, including piperidines organic-chemistry.org.

Other Catalytic Approaches and Reaction Conditions

A diverse array of catalytic systems, particularly those based on transition metals, offers powerful methods for constructing the 3-substituted piperidine skeleton. These methods often provide high levels of stereoselectivity and functional group tolerance.

Rhodium-Catalyzed Synthesis: Rhodium catalysts have been instrumental in the asymmetric synthesis of 3-substituted piperidines. A notable approach involves the asymmetric reductive Heck reaction of aryl boronic acids with a dihydropyridine derivative, which furnishes 3-substituted tetrahydropyridines with high yield and enantioselectivity acs.orgsnnu.edu.cnorganic-chemistry.org. A subsequent reduction step yields the final piperidine product. This multi-step process typically involves the partial reduction of pyridine, followed by the Rh-catalyzed asymmetric carbometalation, and a final reduction acs.orgsnnu.edu.cn.

Palladium-Catalyzed Synthesis: Palladium-based catalysts are widely used for the hydrogenation of pyridines to piperidines nih.gov. Furthermore, palladium catalysis enables asymmetric aminoacetoxylation of unactivated alkenes to provide chiral piperidines under mild conditions, utilizing a pyridine-oxazoline (Pyox) ligand organic-chemistry.org.

Gold-Catalyzed Synthesis: Gold(I) complexes have been shown to catalyze the intramolecular hydroamination of N-allenyl carbamates and the cyclization of N-homopropargyl amides to form various cyclic amines, including piperidines organic-chemistry.orgnih.gov. These reactions proceed through the activation of the alkyne or allene moiety by the gold catalyst, followed by intramolecular nucleophilic attack by the nitrogen atom.

Copper-Catalyzed Synthesis: Copper-catalyzed reactions have also been developed for piperidine synthesis. One example involves the enantioselective cyanidation of fluorosubstituted amines using a chiral copper(II) catalyst, followed by cyclization of the resulting aminonitriles to form chiral piperidines mdpi.com.

The table below provides a summary of various catalytic approaches relevant to the synthesis of 3-substituted piperidines.

| Catalyst System | Reaction Type | Substrates | Conditions | Product Type |

| [Rh(cod)OH]2 / (S)-Segphos | Asymmetric Reductive Heck | Aryl boronic acids, Dihydropyridines | Toluene/THP/H2O, CsOH, 70 °C | 3-Aryl-tetrahydropyridines organic-chemistry.org |

| Pd/C | Hydrogenation | Pyridine derivatives | H2, various solvents | Substituted Piperidines nih.gov |

| Au(I) complexes | Intramolecular Hydroamination | N-allenyl carbamates | Various solvents | Vinyl Piperidines organic-chemistry.org |

| Cu(II) complexes | Enantioselective Cyanidation/Cyclization | Fluorosubstituted amines | DIBAL-H for cyclization | Chiral Piperidines mdpi.com |

| [Rh(COD)(DPPB)]BF4 | Intramolecular Hydroamination | 1-(3-aminopropyl)vinylarenes | N/A | 3-Arylpiperidines organic-chemistry.org |

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Pyridin 3 Yl Piperidine 3 Carbonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-(pyridin-3-yl)piperidine-3-carbonitrile and its derivatives, ¹H and ¹³C NMR are routinely used to assign the structure in solution. ipb.pt

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. In a typical spectrum of a this compound derivative, distinct signals would be observed for the protons on the pyridine (B92270) and piperidine (B6355638) rings. The aromatic protons of the pyridine ring typically appear in the downfield region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns dependent on the substitution pattern. The protons on the piperidine ring, being aliphatic, resonate in the upfield region (δ 1.5-4.0 ppm). chemicalbook.com The chemical shifts of the piperidine protons are influenced by their position relative to the nitrogen atom and the cyano group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the pyridine ring typically resonate in the aromatic region (δ 120-150 ppm). researchgate.net The carbon of the nitrile group (C≡N) is characteristically found in the range of δ 115-125 ppm. The carbon atoms of the piperidine ring show signals in the aliphatic region (δ 20-60 ppm), with the carbons adjacent to the nitrogen atom appearing more downfield. organicchemistrydata.org

2D NMR Spectroscopy: To definitively assign all proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. mdpi.com

COSY experiments establish correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the pyridine and piperidine rings.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC experiments reveal long-range correlations between protons and carbons (typically over 2-3 bonds), which is invaluable for identifying quaternary carbons and confirming the connectivity between the pyridinyl and piperidinyl moieties, as well as the position of the carbonitrile group.

Table 1: Representative NMR Data for a Substituted Pyridine-Piperidine System

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyridine C2' | 8.5 (d) | 150.0 |

| Pyridine C4' | 7.8 (dd) | 135.0 |

| Pyridine C5' | 7.3 (dd) | 123.0 |

| Pyridine C6' | 8.2 (d) | 148.0 |

| Piperidine C2 | 3.8 (m) | 52.0 |

| Piperidine C3 | 3.1 (m) | 35.0 |

| Piperidine C4 | 1.8 (m) | 25.0 |

| Piperidine C5 | 1.9 (m) | 28.0 |

| Piperidine C6 | 3.5 (m) | 50.0 |

| Cyano C | - | 120.0 |

Note: The chemical shifts are approximate and can vary depending on the solvent and specific substituents on the molecule.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of this compound derivatives, the IR spectrum provides key diagnostic absorption bands.

The most characteristic absorption is that of the nitrile (C≡N) group, which appears as a sharp, medium-intensity band in the region of 2260-2240 cm⁻¹. libretexts.org The presence of this band is a strong indicator of the carbonitrile functionality.

Other important absorptions include:

C-H stretching vibrations: Aromatic C-H stretches from the pyridine ring are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring appear below 3000 cm⁻¹. vscht.cz

C=N and C=C stretching vibrations: The stretching of the C=N and C=C bonds within the pyridine ring gives rise to a series of bands in the 1600-1400 cm⁻¹ region. researchgate.net

C-N stretching vibrations: The stretching of the C-N bonds in the piperidine ring and the bond connecting the pyridine and piperidine rings typically occurs in the 1350-1000 cm⁻¹ range. msu.edu

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2260 - 2240 | Medium, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Variable |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium to Strong |

| Pyridine Ring (C=C, C=N) | Stretch | 1600 - 1400 | Medium to Weak |

| C-N | Stretch | 1350 - 1000 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound derivatives, high-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) will be observed, confirming the molecular weight of the compound. The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for these types of compounds may include: researchgate.netraco.cat

Cleavage of the piperidine ring: The piperidine ring can undergo fragmentation, leading to the loss of small neutral molecules like ethylene.

Fission at the C-C bond adjacent to the nitrogen: The bond between the pyridine ring and the piperidine ring can cleave.

Loss of the cyano group: The nitrile group can be lost as a cyanide radical.

Fragmentation of the pyridine ring: The pyridine ring itself can fragment, although this is often less favorable.

The analysis of these fragmentation patterns allows for the confirmation of the proposed structure and the identification of the different structural units within the molecule.

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule. For a derivative of this compound, a single crystal X-ray diffraction study would reveal: researchgate.netnih.gov

The exact conformation of the piperidine ring (e.g., chair, boat, or twist-boat). Typically, the piperidine ring adopts a chair conformation. nih.gov

The relative stereochemistry of the substituents on the piperidine ring.

The dihedral angle between the pyridine and piperidine rings.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-π stacking, which influence the crystal packing.

The data obtained from X-ray crystallography is considered the "gold standard" for structural proof of crystalline compounds.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and the elemental composition of the synthesized compound. This technique is often used in conjunction with mass spectrometry to confirm the molecular formula.

Chemical Transformations and Reactivity of 1 Pyridin 3 Yl Piperidine 3 Carbonitrile and Its Core Scaffolds

Reactivity Profiles of the Piperidine (B6355638) Nitrogen

The nitrogen atom within the piperidine ring of 1-(Pyridin-3-yl)piperidine-3-carbonitrile behaves as a typical secondary amine, making it nucleophilic and basic. This reactivity is central to many of its chemical transformations.

N-Alkylation and N-Acylation: The lone pair of electrons on the piperidine nitrogen readily participates in nucleophilic substitution reactions. It can be alkylated by reacting with alkyl halides or acylated using acyl chlorides or anhydrides. These reactions are fundamental in modifying the structure and properties of the molecule. For instance, the attachment of different functional groups to this nitrogen can significantly alter its biological activity.

Oxidation: Similar to other tertiary amines, the piperidine nitrogen can be oxidized to form N-oxides. This transformation can influence the molecule's polarity and its interactions with biological targets.

Influence of Substituents: The reactivity of the piperidine nitrogen can be modulated by the nature of the substituent on the pyridine (B92270) ring. Electron-withdrawing groups on the pyridine ring can decrease the basicity and nucleophilicity of the piperidine nitrogen through inductive effects. Conversely, electron-donating groups would be expected to enhance its reactivity.

Reactivity Profiles of the Pyridine Nitrogen and Aromatic System (e.g., Electrophilic Aromatic Substitution)

The pyridine ring in this compound possesses a distinct reactivity profile due to the presence of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution compared to benzene (B151609). wikipedia.org

Basicity and N-Oxidation: The nitrogen atom in the pyridine ring has a basic lone pair of electrons that is not part of the aromatic π-system, rendering the pyridine moiety basic, akin to a tertiary amine. wikipedia.org This nitrogen can be protonated by acids or undergo reactions with Lewis acids. wikipedia.org It can also be oxidized to a pyridine N-oxide, a transformation that can facilitate electrophilic substitution at the 2- and 4-positions of the pyridine ring. wikipedia.org

Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org Reactions like nitration and sulfonation are often sluggish and require harsh conditions. wikipedia.org For instance, direct nitration of pyridine is difficult, but derivatives can be nitrated using potent reagents like nitronium tetrafluoroborate (B81430) (NO₂BF₄). wikipedia.org Sulfonation is also challenging, though pyridine-3-sulfonic acid can be obtained. wikipedia.org Halogenation, such as bromination and chlorination, tends to proceed more readily. wikipedia.org The substitution typically occurs at the 3-position (meta to the nitrogen), which is the least deactivated position. The presence of the piperidine-3-carbonitrile substituent at the 3-position will further influence the regioselectivity of any subsequent electrophilic attack.

Nucleophilic Aromatic Substitution: In contrast to its resistance to electrophilic attack, the pyridine ring is more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. wikipedia.org This reactivity is enhanced by the presence of electron-withdrawing groups.

Reactivity Profiles of the Carbonitrile Group (e.g., Hydrolysis)

The carbonitrile (nitrile) group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations. The carbon atom of the nitrile group is electrophilic. libretexts.org

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. libretexts.orgpressbooks.pub This reaction proceeds through an amide intermediate. libretexts.org This transformation is a common strategy for converting nitriles into carboxylic acids, which are valuable synthetic intermediates.

Reduction: The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgpressbooks.pub Milder reducing agents such as diisobutylaluminium hydride (DIBAL-H) can partially reduce the nitrile to an aldehyde. pressbooks.pub

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile group to form an intermediate imine salt, which upon hydrolysis yields a ketone. libretexts.orgpressbooks.pub

Cyclization Reactions: The nitrile group can participate in cyclization reactions, serving as an electrophile or a precursor to other reactive functionalities. For example, it can be involved in the formation of heterocyclic rings.

Investigation of Regioselectivity and Stereoselectivity in Synthetic Pathways

The synthesis of substituted piperidines, including derivatives of this compound, often involves challenges related to controlling regioselectivity and stereoselectivity. nih.govsnnu.edu.cnnih.gov

Regioselectivity: In reactions involving the pyridine ring, such as electrophilic substitution, the inherent electronic properties of the ring direct incoming substituents primarily to the 3-position. wikipedia.org However, the existing substituent at the 3-position will influence the position of further substitution. The distortion of the pyridyne intermediate, influenced by substituents, can govern the regioselectivity of nucleophilic additions and cycloadditions. nih.gov For instance, computational models like the aryne distortion model help predict and rationalize the regiochemical outcomes in reactions of substituted pyridynes. nih.govescholarship.org

Stereoselectivity: The creation of chiral centers during the synthesis or modification of the piperidine ring requires stereoselective methods. Asymmetric synthesis is crucial for obtaining specific enantiomers, which is often critical for pharmacological activity. google.com Methods to achieve this include:

Catalytic Asymmetric Hydrogenation: The reduction of substituted pyridines or pyridinium (B92312) salts using chiral catalysts can produce enantiomerically enriched piperidines. nih.govsnnu.edu.cn For example, rhodium-catalyzed asymmetric reductive Heck reactions have been used to synthesize enantioenriched 3-substituted piperidines. snnu.edu.cnnih.govorganic-chemistry.org

Chiral Auxiliaries and Reagents: The use of chiral auxiliaries or reagents can direct the stereochemical outcome of reactions. For example, kinetic resolution using chiral bases like (−)-sparteine can separate enantiomers of N-Boc-2-arylpiperidines. rsc.orgacs.org

Cycloaddition Reactions: Diastereoselective and enantioselective cycloaddition reactions, such as those involving azomethine ylides, can be employed to construct the piperidine ring with controlled stereochemistry. researchgate.net

The table below summarizes some of the key chemical transformations and the factors influencing their selectivity.

| Functional Group | Reaction Type | Reagents/Conditions | Product Type | Selectivity Considerations |

| Piperidine Nitrogen | N-Alkylation | Alkyl halides | N-Alkyl piperidine | Reactivity influenced by pyridine ring substituents |

| N-Acylation | Acyl chlorides, Anhydrides | N-Acyl piperidine | Reactivity influenced by pyridine ring substituents | |

| Oxidation | Oxidizing agents | Piperidine N-oxide | ||

| Pyridine Nitrogen & Ring | N-Oxidation | Peroxy acids | Pyridine N-oxide | |

| Electrophilic Substitution | Nitrating/Sulfonating/Halogenating agents | Substituted pyridine | Regioselectivity directed to C-3 (meta) wikipedia.org | |

| Nucleophilic Substitution | Nucleophiles | Substituted pyridine | Regioselectivity directed to C-2 and C-4 wikipedia.org | |

| Carbonitrile Group | Hydrolysis | H⁺/H₂O or OH⁻/H₂O, heat | Carboxylic acid libretexts.orgpressbooks.pub | |

| Reduction (strong) | LiAlH₄ | Primary amine libretexts.orgpressbooks.pub | ||

| Reduction (mild) | DIBAL-H | Aldehyde pressbooks.pub | ||

| Grignard Reaction | RMgX, then H₃O⁺ | Ketone libretexts.orgpressbooks.pub |

Computational and Theoretical Investigations of 1 Pyridin 3 Yl Piperidine 3 Carbonitrile

Molecular Docking Studies for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. For 1-(Pyridin-3-yl)piperidine-3-carbonitrile, while specific docking studies are not widely published, the methodology would involve docking the compound against a library of known biological targets.

The process involves preparing the 3D structure of the ligand and the target protein. The ligand's conformational flexibility is explored, and various orientations are scored based on the calculated binding energy. Lower binding energy values typically indicate a more stable and favorable interaction. Studies on similar structures, such as 3-(pyridine-3-yl)-2-oxazolidinone derivatives, have used molecular docking to predict binding modes within bacterial ribosomes. nih.gov Similarly, other pyridine-containing compounds have been docked against targets like VEGFR2 and EGFR to evaluate their potential as cancer inhibitors. physchemres.org These studies demonstrate that the pyridinyl and piperidine (B6355638) moieties are common scaffolds for interacting with a range of protein targets.

Table 1: Illustrative Potential Targets for Molecular Docking

| Target Class | Specific Example | Rationale for Prediction | Potential Interaction Sites |

|---|---|---|---|

| Kinases | EGFR, VEGFR2 | Pyridine (B92270) rings are common in kinase inhibitors. physchemres.org | Hinge region (hydrogen bonds), hydrophobic pocket. |

| G-Protein Coupled Receptors (GPCRs) | Dopamine (B1211576) Receptors, Serotonin (B10506) Receptors | The piperidine scaffold is a well-known feature in CNS-active agents. | Transmembrane helices, orthosteric binding pocket. |

| Enzymes | Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) | Piperidine-containing structures have been identified as PCSK9 inhibitors. researchgate.net | Catalytic site, allosteric sites. |

In Silico Prediction of Activity Spectra (e.g., PASS analysis)

Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the biological activity profile of a compound based on its structural formula. It provides a list of potential biological activities with corresponding probabilities of being active (Pa) or inactive (Pi). A high Pa value (typically > 0.7) suggests a high likelihood that the compound will exhibit that particular activity in experimental testing.

While a specific PASS analysis for this compound is not publicly available, such an analysis would provide valuable guidance for prioritizing experimental studies. The prediction is based on a training set of tens of thousands of compounds with known biological activities. The software identifies structural fragments in the query molecule that are associated with specific activities. Given the presence of the pyridine and piperidine rings, the compound would likely be predicted to have activities related to the central nervous system and as an enzyme inhibitor.

Table 2: Hypothetical PASS Analysis Results

| Predicted Biological Activity | Probability to be Active (Pa) |

|---|---|

| CNS Depressant | > 0.8 |

| Kinase Inhibitor | > 0.7 |

| Antipsychotic | > 0.6 |

| Anxiolytic | > 0.6 |

| Monoamine Oxidase B Inhibitor | > 0.5 |

Quantum Chemical Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In medicinal chemistry, DFT is employed to optimize molecular geometry and calculate electronic properties that are crucial for understanding a molecule's reactivity and interaction with biological targets. physchemres.orgnih.gov For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would provide key insights. nih.gov

Calculations would yield the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify regions prone to electrophilic or nucleophilic attack. The nitrogen atoms of the pyridine ring and cyano group would be expected to be electron-rich regions (negative potential), while the hydrogen atoms would be electron-poor (positive potential).

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This analysis is based on partitioning the crystal electron density into molecular fragments. The Hirshfeld surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules. nih.gov

By mapping properties like dᵢ (distance to the nearest nucleus inside the surface) and dₑ (distance to the nearest nucleus outside the surface), a 2D "fingerprint plot" is generated. nih.gov This plot provides a quantitative summary of all intermolecular contacts. For this compound, this analysis would reveal the relative contributions of different types of interactions, such as hydrogen bonds (N···H), van der Waals forces (H···H, C···H), and potentially π-π stacking interactions involving the pyridine ring. Studies on similar heterocyclic compounds show that H···H contacts often dominate, but C···H/H···C and N···H/H···N contacts are also significant contributors to crystal packing. nih.govnih.gov

Table 4: Representative Hirshfeld Surface Interaction Percentages

| Intermolecular Contact Type | Typical Contribution to Hirshfeld Surface |

|---|---|

| H···H | 45-65% |

| C···H / H···C | 10-20% |

| N···H / H···N | 5-10% |

| C···C | 3-7% |

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular Dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems. mdpi.com An MD simulation would be performed on the complex of this compound and its predicted protein target (from docking studies) to assess the stability of the binding pose and elucidate the mechanism of interaction. nih.gov

The simulation solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes over time (typically nanoseconds to microseconds). mdpi.comresearchgate.net Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the protein and ligand to assess structural stability, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. The persistence of hydrogen bonds and other key interactions between the ligand and specific amino acid residues throughout the simulation provides strong evidence for a stable binding mode. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model is a mathematical equation that relates physicochemical or structural properties (known as descriptors) to the activity.

To build a QSAR model relevant to this compound, a dataset of structurally similar compounds with experimentally determined biological activities would be required. The dataset is typically divided into a training set to build the model and a test set to validate its predictive power. nih.gov Various molecular descriptors, such as electronic (e.g., from DFT), steric, lipophilic (e.g., ClogP), and topological descriptors, would be calculated for each molecule. Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are then used to generate the predictive model. nih.gov A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent analogs.

Table 6: Common Descriptors Used in QSAR Modeling

| Descriptor Class | Example Descriptor | Property Described |

|---|---|---|

| Electronic | HOMO/LUMO Energy, Dipole Moment | Electron distribution, polarizability. |

| Steric | Molecular Weight, Molar Refractivity | Size and shape of the molecule. |

| Lipophilic | LogP (Partition Coefficient) | Hydrophobicity, ability to cross cell membranes. |

| Topological | Wiener Index, Kier & Hall Indices | Molecular branching and connectivity. |

Synthetic and Material Applications of 1 Pyridin 3 Yl Piperidine 3 Carbonitrile Scaffolds

Role as a Privileged Scaffold in Rational Drug Design

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a robust template for the development of new therapeutic agents. hebmu.edu.cnnih.govresearchgate.net The pyridine (B92270) and piperidine (B6355638) rings are individually considered privileged structures in medicinal chemistry, and their combination in the 1-(pyridin-3-yl)piperidine moiety creates a powerful platform for drug discovery. mdpi.combohrium.comresearchgate.net

The pyridine unit, an isostere of a phenyl ring, can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets. frontiersin.org Its nitrogen atom acts as a hydrogen bond acceptor and can be crucial for anchoring a molecule within a receptor's binding site. frontiersin.org The piperidine ring, a saturated heterocycle, provides a three-dimensional structure that can be tailored to fit into specific pockets of proteins. nih.gov Its conformational flexibility allows for the precise positioning of substituents to optimize binding affinity and selectivity.

The 1-(pyridin-3-yl)piperidine-3-carbonitrile scaffold is found in various compounds with diverse biological activities, highlighting its privileged nature. It serves as a key building block in the synthesis of potent and selective inhibitors for a range of enzymes and receptors. For instance, derivatives of this scaffold have been investigated for their potential in treating neurological disorders and cardiovascular diseases. researchgate.net The nitrile group, while contributing to the electronic profile of the molecule, can also act as a hydrogen bond acceptor or be metabolically converted to an amide or carboxylic acid, potentially altering the compound's pharmacokinetic profile.

Table 1: Examples of Biologically Active Scaffolds Incorporating Pyridine and Piperidine Moieties

| Compound Class | Therapeutic Target/Application | Key Structural Features | Reference |

|---|---|---|---|

| N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine-1-carboxamides | PCSK9 Inhibitors (Cardiovascular) | Pyridyl-urea moiety, piperidine ring for spatial orientation | researchgate.net |

| Chromenopyridine Derivatives | Anticancer, Antimicrobial, Antioxidant | Fused pyridine and chromene rings | mdpi.com |

| Pyridinone Derivatives | Antitumor, Antimicrobial, Anti-inflammatory | Pyridinone core acting as H-bond donor/acceptor | frontiersin.org |

Development of Novel Fused and Spiro-Heterocyclic Systems

The chemical reactivity of the this compound scaffold makes it an excellent starting material for the synthesis of more complex heterocyclic systems. The nitrile group and the piperidine ring offer multiple reaction sites for constructing fused and spirocyclic architectures, which are of great interest in medicinal chemistry due to their rigid and well-defined three-dimensional shapes. nih.govresearchgate.net

Fused Heterocycles: The nitrile group can participate in cyclization reactions with adjacent functional groups to form fused ring systems. For example, through multi-component reactions, the nitrile can react with other reagents to build new rings onto the piperidine framework. researchgate.net One common strategy involves the reaction of a nitrile with a neighboring amine or hydroxyl group, often generated in situ, to form fused pyrimidines, imidazoles, or oxazoles. These reactions significantly increase the structural complexity and can lead to compounds with novel biological properties.

Spiro-Heterocycles: Spiro compounds, characterized by two rings sharing a single atom, are particularly valuable in drug design as they introduce conformational rigidity and novel steric properties. The piperidine ring of the scaffold is well-suited for the construction of spiro-heterocycles. tandfonline.comnih.gov For instance, the carbon atom at the 3-position bearing the nitrile group can become the spiro center. Synthetic strategies often involve the conversion of the nitrile to other functional groups, such as an amine or an amide, which can then undergo intramolecular cyclization or react with bifunctional reagents to form the second ring. nih.govresearchgate.net

Table 2: Synthetic Strategies for Fused and Spiro-Heterocycles from Piperidine Precursors

| Reaction Type | Reagents/Conditions | Resulting Heterocycle | Key Feature | Reference |

|---|---|---|---|---|

| One-pot multi-component reaction | Aldehyde, Meldrum's acid, piperidine catalyst | Dihydropyran-2-one fused systems | Formation of a new pyran ring fused to an existing structure | researchgate.net |

| Intramolecular Cyclization | Phenyl isocyanate, piperidinium (B107235) acetate-IL | Spiro-triazaspiro[4.5]decan-2-one | Cyclization of an intermediate onto the nitrile group | tandfonline.com |

| Reaction with Bifunctional Reagents | Thiosemicarbazide, piperidinium acetate-IL | Spiro-thia-triazaspiro[4.5]decane | Formation of a new five-membered heterocyclic ring at the spiro center | tandfonline.com |

Exploration of Optoelectronic and Charge Transport Properties in Materials Science

While primarily explored in medicinal chemistry, the electronic properties of the this compound scaffold suggest potential applications in materials science. The combination of an electron-deficient pyridine ring and an electron-donating piperidine ring creates an intramolecular charge transfer (ICT) character, which is a key feature for many organic electronic materials.

The pyridine moiety is a well-known building block in organic electronics, often incorporated into polymers and small molecules for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electron-withdrawing nature can facilitate electron transport. The piperidine ring, while typically considered an insulator, can be functionalized to tune the electronic properties and influence the solid-state packing of the molecules, which is crucial for efficient charge transport.

Precursor Chemistry for Further Advanced Chemical Synthesis

The this compound scaffold is a versatile precursor for the synthesis of a wide range of more complex molecules due to its multiple reactive sites.

Reactions of the Nitrile Group: The carbon-nitrogen triple bond of the nitrile group is a key functional handle.

Reduction: The nitrile can be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This introduces a nucleophilic aminomethyl group, which is a valuable site for further functionalization. nih.gov

Hydrolysis: Acid- or base-catalyzed hydrolysis can convert the nitrile to a carboxylic acid or a primary amide. nih.govmolport.com These functional groups are common in pharmaceuticals and can also serve as intermediates for other transformations, such as esterification or the formation of other amide derivatives. bldpharm.combldpharm.combldpharm.com

Cyclization: As mentioned in section 7.2, the nitrile is an excellent electrophile for intramolecular cyclization reactions to form new heterocyclic rings. tandfonline.com

Reactions of the Piperidine Ring:

N-Arylation/N-Alkylation: The secondary amine in a piperidine precursor can undergo N-arylation or N-alkylation. In the case of this compound, the nitrogen is already substituted, but in its synthetic precursors, this site is reactive.

Ring Functionalization: The C-H bonds of the piperidine ring can be functionalized, although this often requires directing groups or harsh conditions.

Reactions of the Pyridine Ring:

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide, which alters the electronic properties of the ring and can direct further substitution reactions.

Hydrogenation: The pyridine ring can be reduced to a piperidine ring under catalytic hydrogenation, although this often requires forcing conditions. nih.govresearchgate.net This transformation can be useful for creating bicyclic structures.

This scaffold serves as a crucial intermediate in multi-step syntheses. For example, related N-arylpiperidine structures are central to the synthesis of various pharmaceuticals, including fentanyl and its analogues, where the piperidine core is assembled and functionalized in a stepwise manner. unodc.org The versatility of this compound as a chemical precursor makes it a valuable tool for chemists in both academic and industrial settings.

Conclusion and Future Research Directions

Summary of the Current Research Landscape for 1-(Pyridin-3-yl)piperidine-3-carbonitrile Analogues

Research into pyridyl-piperidine carbonitrile analogues is primarily driven by their potential as therapeutic agents. The piperidine (B6355638) ring is a prevalent feature in numerous FDA-approved drugs and natural alkaloids, valued for its ability to be functionalized in various ways to interact with biological targets. nih.govmdma.chbeilstein-journals.org The pyridine (B92270) moiety, recognized as a "privileged structure," offers versatile biological and pharmacological activities. researchgate.net

Current research highlights the importance of this structural combination in several therapeutic areas:

Anticancer Agents: Piperidine derivatives have been investigated for their anticancer properties, targeting various cancer cell lines including prostate, colon, and breast cancer. nih.govmdpi.com They can modulate critical signaling pathways like STAT-3, NF-κB, and PI3K/Akt, leading to cell cycle arrest and inhibition of cell migration. nih.govresearchgate.net Specifically, pyridinone-containing compounds, structurally related to pyridyl-piperidines, exhibit a broad spectrum of antitumor effects. frontiersin.org

Antimicrobial and Antitubercular Activity: Analogues containing the pyridine ring and a cyclic amine like piperidine have shown significant activity against M. tuberculosis. nih.gov The introduction of a thiosemicarbazone group has been particularly effective. nih.gov

Neurological Disorders: The piperidine scaffold is a key component in drugs for neurological conditions, such as Donepezil for Alzheimer's disease. nih.govijnrd.org The ability of these compounds to interact with targets in the central nervous system makes them valuable for further exploration.

The synthesis of these analogues often involves multi-step processes, with a significant focus on stereoselective methods to produce specific isomers, which can be crucial for biological activity. mdma.chnih.gov Hydrogenation of substituted pyridines is a common and effective approach to creating the piperidine core. nih.govwhiterose.ac.uk

Emerging Trends and Unexplored Areas in Pyridyl-Piperidine Carbonitrile Chemistry

While significant progress has been made, several emerging trends and unexplored areas offer exciting opportunities for future research.

Three-Dimensional (3D) Fragment-Based Design: There is a growing trend to move away from flat, two-dimensional molecules in drug discovery. mdpi.com The synthesis of piperidine-based 3D fragments is gaining traction as these more saturated and complex structures can offer better interactions with protein binding sites. mdpi.comwhiterose.ac.ukyork.ac.ukwhiterose.ac.uk Exploring the 3D chemical space of this compound and its regioisomers could lead to compounds with improved potency and selectivity.

Fluorinated Analogues: The introduction of fluorine into drug candidates can significantly enhance properties such as metabolic stability and binding affinity. The synthesis of fluoropiperidines is an underdeveloped but highly promising area. nih.govresearchgate.net Developing methods to create fluorinated versions of pyridyl-piperidine carbonitriles could yield next-generation therapeutic agents.

Novel Target Identification: While many pyridyl-piperidine derivatives have been explored for known targets, there is an opportunity to identify novel biological targets. For instance, some piperidine derivatives have been identified as inhibitors of PCSK9 mRNA translation, a target for managing cholesterol. nih.gov Screening this compound analogues against a wider range of biological targets could uncover new pharmacological applications.

Derivatives as Radioligands and Imaging Agents: The ability to label these compounds, for example with ¹⁵N, opens up possibilities for their use in mechanistic studies and as imaging agents in techniques like Positron Emission Tomography (PET) to study disease progression and drug-target engagement in vivo. researchgate.net

Opportunities for Advanced Synthetic Methodologies and Chemical Transformations

The synthesis of complex piperidine derivatives remains a challenge. Future research will likely focus on more efficient, cost-effective, and environmentally friendly synthetic methods.

Catalytic Asymmetric Synthesis: Developing novel catalytic systems for the enantioselective synthesis of 3-substituted piperidines is a key area of interest. nih.govorganic-chemistry.org Rhodium-catalyzed asymmetric carbometalation and reductive Heck reactions are promising approaches. nih.govorganic-chemistry.org

One-Pot and Cascade Reactions: Combining multiple synthetic steps into a single operation (one-pot) or a cascade sequence can significantly improve efficiency. nih.gov For example, combining hydrogenation with functionalization in a one-pot process can make synthesis faster and less costly. nih.gov

Flow Chemistry: Continuous flow reactions offer advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of pyridyl-piperidine carbonitriles could enable more efficient and reproducible production. organic-chemistry.org

C-H Functionalization: Directly modifying the C-H bonds of the piperidine or pyridine ring is a powerful strategy for creating diverse analogues without the need for pre-functionalized starting materials. This remains a frontier in synthetic chemistry with great potential.

Table 1: Advanced Synthetic Methods for Piperidine Ring Formation

| Method | Catalyst/Reagents | Key Features | Reference |

| Asymmetric Reductive Heck Reaction | Rhodium catalyst, Boronic acids | High yield and excellent enantioselectivity for 3-substituted tetrahydropyridines. | organic-chemistry.org |

| Reductive Transamination | Rhodium catalyst, Chiral primary amine | Excellent diastereo- and enantio-selectivities; tolerant of various functional groups. | researchgate.net |

| Hydrogenation | Ruthenium, Cobalt, Iridium, Rhodium, Palladium catalysts | A fundamental and widely used method to convert pyridines to piperidines. Can be stereoselective. | nih.gov |

| [5+1] Annulation | Iridium(III) catalyst | Stereoselective synthesis of substituted piperidines through a hydrogen borrowing cascade. | nih.gov |

| Wacker-type Aerobic Oxidative Cyclization | Palladium catalyst | Forms six-membered nitrogen heterocycles from alkenes. | organic-chemistry.org |

Prospects for Novel Pharmacological Discoveries and Therapeutic Applications

The versatile structure of pyridyl-piperidine carbonitriles suggests they can be adapted for a wide range of new therapeutic applications.

Targeting Protein-Protein Interactions (PPIs): The 3D nature of piperidine scaffolds makes them suitable for designing molecules that can disrupt challenging targets like protein-protein interactions, which are often implicated in cancer and other diseases.

Inhibitors of Kinases and Other Enzymes: Piperidine derivatives have shown promise as inhibitors of various kinases, such as IκB kinase (IKKb) and anaplastic lymphoma kinase (ALK). mdpi.com The nitrile group in this compound can act as a hydrogen bond acceptor or a reactive handle for covalent inhibition, expanding the range of possible enzyme targets.

Modulators of Ion Channels and Receptors: The core structure is well-suited for interacting with ion channels and G-protein coupled receptors (GPCRs), which are major drug target classes. For instance, derivatives have been studied for their affinity for sigma receptors. nih.gov

Anti-inflammatory and Antioxidant Agents: Chronic inflammation and oxidative stress are underlying factors in many diseases. Pyridine derivatives have been shown to possess both antioxidant and anti-inflammatory properties, suggesting a role for pyridyl-piperidine carbonitriles in treating inflammatory conditions. ijnrd.orgjst.go.jp

Table 2: Potential Pharmacological Applications of Pyridyl-Piperidine Analogues

| Therapeutic Area | Potential Target/Mechanism | Supporting Evidence | Reference |

| Oncology | Inhibition of signaling pathways (STAT-3, NF-κB, PI3K/Akt), Tubulin polymerization inhibition. | Piperidine derivatives show activity against various cancer cell lines. | nih.govresearchgate.net |

| Infectious Diseases | Inhibition of essential enzymes in bacteria like M. tuberculosis. | Pyridine derivatives with cyclic amines show significant tuberculostatic activity. | nih.gov |

| Neurodegenerative Diseases | Inhibition of enzymes like β-secretase (BACE-1) for Alzheimer's disease. | Pyridinyl aminohydantoins are potent BACE-1 inhibitors. | acs.org |

| Cardiovascular Disease | Inhibition of PCSK9 for cholesterol management. | Piperidine-carboxamides identified as PCSK9 mRNA translation inhibitors. | nih.gov |

| Inflammatory Disorders | Scavenging of reactive oxygen species (ROS), modulation of inflammatory pathways. | Pyridine derivatives have demonstrated antioxidant and anti-inflammatory effects. | ijnrd.orgjst.go.jp |

Integration of Computational and Experimental Approaches for Accelerated Research

The synergy between computational modeling and experimental work is crucial for accelerating the discovery and optimization of new drugs.

In Silico Screening: Virtual screening of large compound libraries based on the this compound scaffold can rapidly identify promising candidates for synthesis and biological testing.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the binding modes of these ligands with their biological targets. nih.gov This helps in understanding structure-activity relationships (SAR) and in designing more potent and selective molecules. For example, simulations can reveal key interactions, such as salt bridges with residues like Glu172 in the sigma-1 receptor. nih.gov

Predictive ADME-T Modeling: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties of new analogues. jst.go.jp This allows for the early identification of candidates with poor pharmacokinetic profiles, saving time and resources.

Quantum Mechanics (QM) Calculations: QM methods can be used to study reaction mechanisms for the synthesis of these compounds and to calculate properties like electrostatic potential, which influences drug-receptor interactions.

By integrating these computational tools with advanced synthetic methodologies and thorough pharmacological evaluation, the research and development of novel therapeutics based on the this compound scaffold can be significantly streamlined and enhanced.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Pyridin-3-yl)piperidine-3-carbonitrile, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer: The synthesis typically involves coupling pyridine and piperidine precursors via nucleophilic substitution or cyclization reactions. For example, sodium in methanol has been used to facilitate reactions between piperidone derivatives and ylidenemalononitriles . Optimization strategies include varying solvents (e.g., methanol, DMF), adjusting reaction temperatures (room temperature to reflux), and using catalysts like sodium methoxide. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, particularly the pyridine and piperidine ring systems. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like the carbonitrile (-CN). High-performance liquid chromatography (HPLC) assesses purity, and X-ray crystallography may resolve stereochemical ambiguities .

Q. What are the recommended storage conditions to ensure the stability of this compound in long-term studies?

- Methodological Answer: Store the compound as a crystalline solid at -20°C in airtight, light-resistant containers under inert gas (e.g., nitrogen). Stability tests indicate >5-year integrity under these conditions. Regular purity checks via HPLC are advised to detect degradation .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer: Density functional theory (DFT) calculations predict electronic properties, while molecular docking identifies potential binding sites in target proteins (e.g., kinases or GPCRs). Machine learning models trained on SAR datasets can prioritize derivatives for synthesis. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity .

Q. What strategies resolve discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer: Contradictions may arise from assay variability (e.g., cell lines, incubation times). Standardize protocols using reference compounds (e.g., ATP-competitive inhibitors for kinase assays) and validate findings across orthogonal assays (e.g., enzymatic vs. cell-based). Meta-analyses of published IC₅₀ values can identify trends or outliers .

Q. How do structural modifications of the piperidine ring influence the pharmacokinetic profile of this compound?

- Methodological Answer: Introducing substituents like fluorine or methyl groups alters lipophilicity (logP) and metabolic stability. In vitro ADME assays (e.g., microsomal stability, CYP450 inhibition) screen derivatives. In vivo pharmacokinetics in rodent models assess bioavailability and half-life. For example, tert-butyl ester prodrugs improve solubility without compromising activity .

Q. What experimental approaches elucidate the mechanism of action of this compound in neurodegenerative disease models?

- Methodological Answer: Transcriptomic profiling (RNA-seq) identifies differentially expressed genes in neuronal cells. CRISPR-Cas9 knockout of candidate targets (e.g., tau or α-synuclein) validates involvement. Behavioral assays in transgenic mice (e.g., Morris water maze for memory) correlate molecular effects with functional outcomes. PET imaging with radiolabeled analogs tracks brain penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.